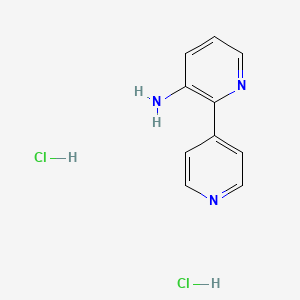
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
概要
説明
“2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS number 1423033-73-1 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4’-bipyridin-3-amine dihydrochloride . The InChI code is 1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 . More specific physical and chemical properties were not found in the sources I accessed.科学的研究の応用
Microwave-assisted Synthesis
The compound 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has been utilized in microwave-assisted synthesis processes. One study demonstrated its application in synthesizing various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. These derivatives were prepared using microwave heating, which highlights the compound's role in facilitating efficient synthesis methods (Ankati & Biehl, 2010).
Antimalarial Activity
Research has explored the antimalarial properties of compounds related to this compound. For example, a study on dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) revealed significant antimalarial activity, suggesting potential therapeutic applications for derivatives of this compound in treating malaria (Abu Ali et al., 2016).
Complexation with Metals
The compound also finds use in complexation reactions with metals. For instance, a study detailed the complexation of 2-pyridinecarbaldehyde (a related compound) with cadmium(II), leading to the formation of a tetradentate ligand. This research illustrates the compound's utility in creating complex metal structures, which could have applications in material science and catalysis (Hakimi et al., 2013).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. Research on similar Schiff base compounds, like benzylidene-pyridine-2-yl-amine, demonstrated their effectiveness in preventing corrosion of mild steel in acidic environments. This suggests that this compound could potentially be used in industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).
Catalysis
Research indicates potential applications in catalysis, particularly in C-H bond amination. A study found that 2-(Pyridin-2-yl) aniline, a derivative, served effectively as a directing group in C-H amination mediated by cupric acetate, suggesting possible catalytic applications for this compound (Zhao et al., 2017).
Luminescent Properties
The luminescent properties of certain derivatives have been studied, indicating potential use in biological sensing and photochemical applications. A study on ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which exhibits luminescent properties, suggests similar potential for this compound derivatives (Khamrang et al., 2016).
Safety and Hazards
将来の方向性
While specific future directions for “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” are not mentioned in the sources I found, similar compounds have been studied for their potential biological activities . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.
作用機序
Target of Action
Similar compounds have been found to inhibit certain targets
Mode of Action
It is suggested that similar compounds may interact with their targets through a variety of mechanisms . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect certain pathways
Pharmacokinetics
The compound’s physical form as a powder and its storage temperature at room temperature suggest that it may have certain pharmacokinetic properties . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Similar compounds have been found to have certain effects
Action Environment
The compound’s storage temperature at room temperature suggests that it may be stable under certain environmental conditions . More research is needed to fully understand how environmental factors influence this compound’s action.
特性
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


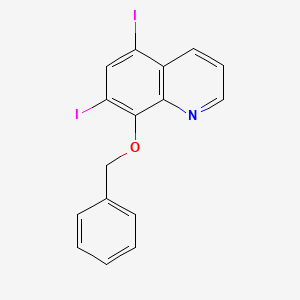
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
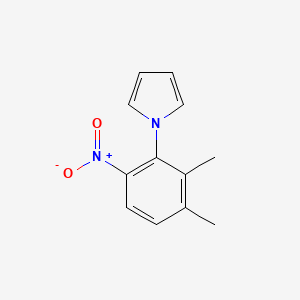
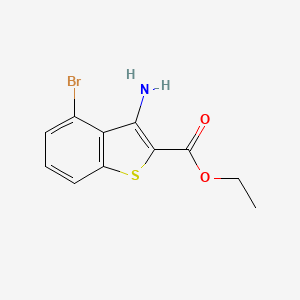
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
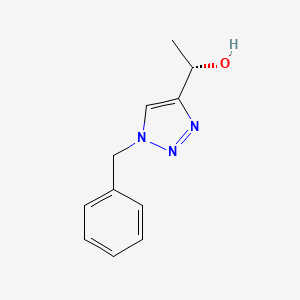



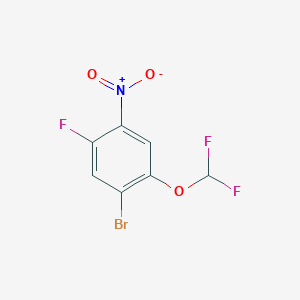
![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)


![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
